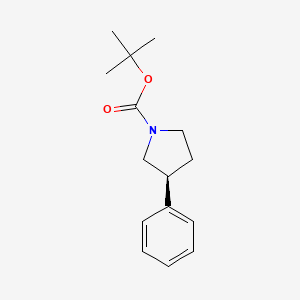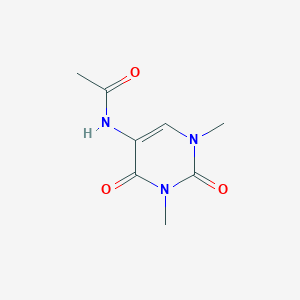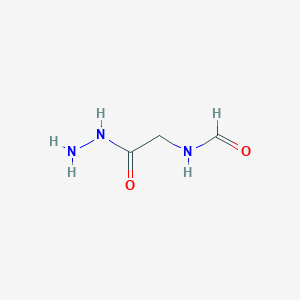
Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a dodecyl chain attached to the amino acid tyrosine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate typically involves the esterification of tyrosine with dodecanol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the formulation of surfactants and emulsifiers for various industrial applications.
Mécanisme D'action
The mechanism of action of dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The dodecyl chain enhances the compound’s lipophilicity, allowing it to interact with cell membranes and potentially alter membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyl 3-(4-hydroxyphenyl)propanoate: Lacks the amino group, making it less reactive in certain chemical reactions.
Dodecyl 2-amino-3-(3,5-dihydroxyphenyl)propanoate: Contains an additional hydroxyl group, which may enhance its antioxidant properties.
Octadecyl 2-amino-3-(4-hydroxyphenyl)propanoate: Has a longer alkyl chain, increasing its hydrophobicity and potential for use in lipid-based formulations.
Uniqueness
Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate is unique due to its specific combination of functional groups and the presence of a dodecyl chain. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
84808-37-7 |
|---|---|
Formule moléculaire |
C21H35NO3 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C21H35NO3/c1-2-3-4-5-6-7-8-9-10-11-16-25-21(24)20(22)17-18-12-14-19(23)15-13-18/h12-15,20,23H,2-11,16-17,22H2,1H3 |
Clé InChI |
OUXAYARXDJUWFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C(CC1=CC=C(C=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)



![2-Azaspiro[4.4]nonane,hydrobromide](/img/structure/B14007325.png)



![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)

![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)
![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)


